Ethoheptazine citrate
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Overview
Description
Ethoheptazine Citrate: is a synthetic opioid analgesic from the phenazepane family. It was first synthesized in the 1950s and is known by trade names such as Zactane . This compound is a ring-expanded analogue of pethidine and produces effects similar to other opioids, including analgesia, sedation, dizziness, and nausea .
Preparation Methods
The synthesis of Ethoheptazine Citrate involves the preparation of ethyl 1-methyl-4-phenylazepane-4-carboxylate. The synthetic route typically includes the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate under controlled conditions . Industrial production methods are not widely documented due to the compound’s limited use and the availability of more effective alternatives .
Chemical Reactions Analysis
Ethoheptazine Citrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has been explored for use in conditions requiring potent pain relief, such as post-operative pain, chronic pain conditions, and certain cancer-related pains . Despite its potential, the drug has not seen widespread adoption due to advancements in other analgesics that offer better efficacy and safety profiles .
Mechanism of Action
The mechanism of action for Ethoheptazine Citrate is similar to that of other opioid analgesics. It primarily works by binding to the mu-opioid receptors in the brain and spinal cord, which are part of the body’s endogenous pain control system . By activating these receptors, this compound inhibits the transmission of pain signals, thereby providing relief .
Comparison with Similar Compounds
Ethoheptazine Citrate is related to other drugs such as proheptazine and pethidine . Compared to these compounds, this compound shows a higher specificity for mu-opioid receptors, which might account for its analgesic potency . this specificity also limits its use due to the associated side effects .
Properties
CAS No. |
6700-56-7 |
---|---|
Molecular Formula |
C22H31NO9 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 1-methyl-4-phenylazepane-4-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H23NO2.C6H8O7/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,8-9H,3,7,10-13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
KCVHFFSPDODYOG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
6700-56-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
77-15-6 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ethoheptazine Citrate; Wy-401; Wy 401; Wy401; Zactane citrate; Aethoheptazin; Equagesic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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